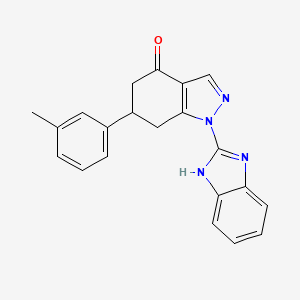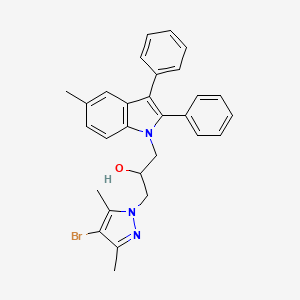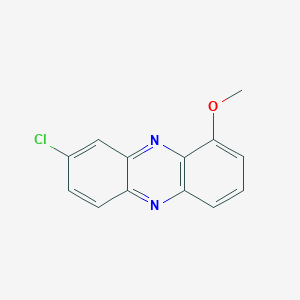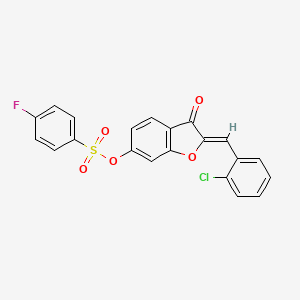![molecular formula C19H21BrN2 B12207640 4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline](/img/structure/B12207640.png)
4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a bromine atom at the 4-position, a cyclohexylimino group, and a phenylmethyl group attached to the aniline core. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the 4-position.
Formation of Cyclohexylimino Group: The brominated aniline is then reacted with cyclohexylamine to form the cyclohexylimino group.
Formation of Phenylmethyl Group: Finally, the compound is reacted with benzaldehyde to introduce the phenylmethyl group.
Industrial Production Methods:
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imino group back to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Medicine:
Drug Development: It can be explored for its potential pharmacological properties and used as a building block in drug synthesis.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.
Agrochemicals: It can be used in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the bromine atom and the imino group can enhance its binding affinity to target proteins, leading to significant biological effects.
Comparison with Similar Compounds
4-bromoaniline: Similar in structure but lacks the cyclohexylimino and phenylmethyl groups.
2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline: Lacks the bromine atom.
4-bromo-2-[(E)-(cyclohexylimino)methyl]aniline: Lacks the phenyl group.
Uniqueness:
The presence of both the bromine atom and the cyclohexylimino group in 4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline makes it unique
Properties
Molecular Formula |
C19H21BrN2 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4-bromo-2-(N-cyclohexyl-C-phenylcarbonimidoyl)aniline |
InChI |
InChI=1S/C19H21BrN2/c20-15-11-12-18(21)17(13-15)19(14-7-3-1-4-8-14)22-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10,21H2 |
InChI Key |
ZMKUVJFMNGJSES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12207570.png)

![5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12207600.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207601.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207605.png)
![(Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B12207608.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207610.png)
![5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12207615.png)
![ethyl 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B12207616.png)
![3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B12207624.png)

